molecular formula C19H17ClN4OS B286887 [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether

[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether

Numéro de catalogue B286887
Poids moléculaire: 384.9 g/mol
Clé InChI: AIXZBHBNEWCRRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether, also known as CTM, is a novel compound with potential applications in scientific research.

Mécanisme D'action

The exact mechanism of action of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has been shown to increase the levels of GABA in the brain, which could be responsible for its anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical and Physiological Effects:
[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, as mentioned above. [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. This could be responsible for its anticonvulsant effects. [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has been found to have no significant effects on locomotor activity, indicating that it does not have sedative effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether is that it has been shown to have a high degree of selectivity for the GABAergic system, which could reduce the risk of side effects. [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has also been found to have a long half-life, which could make it a useful tool for studying the long-term effects of GABAergic drugs. One of the limitations of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether is that it has only been tested in animal models, and its effects in humans are not known.

Orientations Futures

There are a number of future directions for research on [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether. One area of research could be to investigate its potential as a treatment for anxiety and depression in humans. Another area of research could be to investigate its potential as a treatment for epilepsy. Further studies could also be conducted to investigate the long-term effects of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether on the GABAergic system, as well as its potential for abuse and dependence. Finally, [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether could be used as a tool for studying the role of the GABAergic system in various neurological disorders.

Méthodes De Synthèse

The synthesis method of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole-3-thiol to form 4-chlorobenzyl-1H-1,2,4-triazole-3-thiol. This intermediate compound is then reacted with 2,5-dimethylphenol in the presence of potassium carbonate and copper powder to form [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether. The purity of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether can be improved by recrystallization from ethanol.

Applications De Recherche Scientifique

[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and depression. [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has also been shown to have anticonvulsant effects, which could make it a potential treatment option for epilepsy.

Propriétés

Formule moléculaire

C19H17ClN4OS

Poids moléculaire

384.9 g/mol

Nom IUPAC

3-[(4-chlorophenyl)methyl]-6-[(2,5-dimethylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17ClN4OS/c1-12-3-4-13(2)16(9-12)25-11-18-23-24-17(21-22-19(24)26-18)10-14-5-7-15(20)8-6-14/h3-9H,10-11H2,1-2H3

Clé InChI

AIXZBHBNEWCRRG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

SMILES canonique

CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.